

# Application Notes and Protocols for T1-Weighted Imaging with Gadoxetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Gadoxetic acid |           |
| Cat. No.:            | B1262754       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing T1-weighted (T1w) magnetic resonance imaging (MRI) sequences with the hepatobiliary contrast agent, **Gadoxetic acid** (Gd-EOB-DTPA). This document is intended to guide researchers, scientists, and drug development professionals in the effective application of this imaging technique for preclinical and clinical research.

# Introduction to Gadoxetic Acid-Enhanced T1-Weighted Imaging

**Gadoxetic acid** is a gadolinium-based contrast agent with a dual mode of action. Initially, it distributes in the extracellular fluid, enabling dynamic contrast-enhanced (DCE) imaging of vascular phases similar to conventional extracellular agents. Subsequently, it is actively transported into hepatocytes by organic anion transporting polypeptides (OATP1B1 and OATP1B3), providing functional information about hepatocyte integrity and biliary excretion during the hepatobiliary phase (HBP).[1][2][3] T1-weighted sequences are optimal for visualizing the T1-shortening effects of gadolinium, making them the standard for imaging with **Gadoxetic acid**.

# **Key T1-Weighted Imaging Sequences**



Several T1-weighted gradient-echo (GRE) sequences are commonly employed for **Gadoxetic acid**-enhanced liver MRI. The choice of sequence depends on the specific research question, available hardware, and desired image contrast.

- Spoiled Gradient-Echo (SPGR) / Flash (Fast Low Angle Shot): These are fundamental T1weighted sequences that are fast and provide good T1 contrast. They are often used for dynamic phase imaging.[4][5][6]
- Volumetric Interpolated Breath-Hold Examination (VIBE): This is a 3D fat-suppressed gradient-echo sequence that allows for the acquisition of high-resolution images of the entire liver in a single breath-hold. It is widely used for all phases of Gadoxetic acid-enhanced MRI.[7][8][9][10]
- Dixon Technique: This method provides robust and uniform fat suppression by acquiring
  images at multiple echo times. It can be combined with other T1-weighted sequences to
  improve image quality, especially in patients with hepatic steatosis.

### **Quantitative Data Summary**

The following tables summarize typical imaging parameters for various T1-weighted sequences used with **Gadoxetic acid**, compiled from multiple studies. These values should be considered as a starting point and may require optimization based on the specific scanner, patient population, and research objectives.

Table 1: Imaging Parameters for Spoiled Gradient-Echo (SPGR) Sequences

| Parameter                   | 1.5T      | 3T        | Reference |
|-----------------------------|-----------|-----------|-----------|
| Repetition Time (TR) (ms)   | 3.2 - 5.9 | 3.2 - 4.0 | [11][12]  |
| Echo Time (TE) (ms)         | 2.5 - 2.7 | 1.6       | [11][12]  |
| Flip Angle (°)              | 10 - 40   | 6 - 15    | [5][12]   |
| Slice Thickness (mm)        | 1.8 - 3.0 | 4.2       | [11][12]  |
| Field of View (FOV)<br>(mm) | 340 - 400 | 420       | [11][12]  |



Table 2: Imaging Parameters for Volumetric Interpolated Breath-Hold Examination (VIBE) Sequences

| Parameter                   | 1.5T                        | 3T   | Reference |
|-----------------------------|-----------------------------|------|-----------|
| Repetition Time (TR) (ms)   | 4.1                         | 5.5  | [9][13]   |
| Echo Time (TE) (ms)         | 1.9                         | 1.93 | [9][13]   |
| Flip Angle (°)              | 12                          | 30   | [9][13]   |
| Slice Thickness (mm)        | 3.0 (interpolated from 6.0) | 3.0  | [9][13]   |
| Field of View (FOV)<br>(mm) | 420                         | 370  | [9][13]   |

Table 3: Imaging Parameters for T1 Mapping Sequences

| Parameter                   | 3T (Dixon Look-<br>Locker) | 3T (VFA-GRE)                          | Reference |
|-----------------------------|----------------------------|---------------------------------------|-----------|
| Repetition Time (TR) (ms)   | 3.5                        | 20.5                                  | [14][15]  |
| Echo Time (TE) (ms)         | 1.23, 2.46                 | 3.45, 4.92, 6.39, 7.86,<br>9.33, 10.8 | [14][15]  |
| Flip Angle (°)              | 8                          | 3, 7, 11, 15                          | [14][15]  |
| Slice Thickness (mm)        | 6                          | 2.0                                   | [14][15]  |
| Field of View (FOV)<br>(mm) | 350                        | 80 x 60                               | [14][15]  |

## **Experimental Protocols**

# Protocol 1: Standard Dynamic Contrast-Enhanced Liver MRI with Gadoxetic Acid

### Methodological & Application



Objective: To assess the vascular characteristics and hepatobiliary function of the liver and focal liver lesions.

### Patient Preparation:

- Patients should fast for at least 4-6 hours prior to the MRI examination to reduce bowel peristalsis and optimize gallbladder filling.
- Obtain informed consent and screen for contraindications to MRI and gadolinium-based contrast agents.

### Contrast Agent Administration:

- The standard dose of Gadoxetic acid is 0.025 mmol/kg of body weight.[8]
- Administer the contrast agent as an intravenous bolus injection at a rate of 1-2 mL/s.[5][6]
   [16]
- Follow the injection with a 20-30 mL saline flush at the same rate.[8][16]

#### Imaging Sequence:

- Pre-contrast: Acquire T1-weighted in-phase and opposed-phase images, and a fatsuppressed T1-weighted sequence (e.g., VIBE or SPGR).
- Dynamic Phases:
  - Late Arterial Phase: Typically acquired 20-35 seconds after the start of the contrast injection.
  - Portal Venous Phase: Typically acquired 60-80 seconds post-injection.
  - Transitional Phase: Typically acquired 2-5 minutes post-injection.[17]
- Hepatobiliary Phase (HBP): Acquired 15-25 minutes post-injection.[5][6] In patients with impaired liver function, delayed imaging at 40-120 minutes may be beneficial.[12]



# Protocol 2: Quantitative T1 Mapping of the Liver with Gadoxetic Acid

Objective: To quantitatively assess liver function by measuring the T1 relaxation time of the liver parenchyma before and after **Gadoxetic acid** administration.

Patient Preparation and Contrast Administration:

• Follow the same preparation and administration protocol as for the standard DCE-MRI.

#### Imaging Sequence:

- Pre-contrast T1 Map: Acquire a baseline T1 map of the liver using a suitable T1 mapping sequence (e.g., Look-Locker, Variable Flip Angle).[14][18][19]
- Post-contrast T1 Map: Acquire a second T1 map during the hepatobiliary phase (typically 20 minutes post-injection) using the identical sequence and parameters as the pre-contrast map.[18][19]

### Data Analysis:

- Draw regions of interest (ROIs) on the pre- and post-contrast T1 maps within the liver parenchyma, avoiding large vessels and focal lesions.
- Calculate the change in T1 relaxation time (ΔT1) or the T1 reduction rate (ΔT1%) using the following formulas:
  - ΔT1 = T1\_precontrast T1\_postcontrast
  - ΔT1% = [(T1 precontrast T1 postcontrast) / T1 precontrast] \* 100[20]

# Visualizations Signaling Pathway of Gadoxetic Acid Uptake and Excretion





Click to download full resolution via product page

Caption: Cellular transport of Gadoxetic acid in hepatocytes.

# Experimental Workflow for Gadoxetic Acid Enhanced Liver MRI





Click to download full resolution via product page

Caption: Workflow for a dynamic Gadoxetic acid-enhanced liver MRI.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The role of gadoxetic acid as a paramagnetic contrast medium in the characterization and detection of focal liver lesions: a review PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of liver function using gadoxetic acid-enhanced MRI PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsna.org [pubs.rsna.org]
- 4. High Resolution Navigated 3D T1-weighted Hepatobiliary MRI using Gadoxetic Acid Optimized for 1.5T - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. preprints.org [preprints.org]
- 7. Radial volumetric imaging breath-hold examination (VIBE) with k-space weighted image contrast (KWIC) for dynamic gadoxetic acid (Gd-EOB-DTPA)-enhanced MRI of the liver: advantages over Cartesian VIBE in the arterial phase PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing gadoxetic acid—enhanced liver MRI: a synergistic approach with deep learning CAIPIRINHA-VIBE and optimized fat suppression techniques PMC [pmc.ncbi.nlm.nih.gov]
- 9. Free-breathing radial volumetric interpolated breath-hold examination vs breath-hold cartesian volumetric interpolated breath-hold examination magnetic resonance imaging of the liver at 1.5T PMC [pmc.ncbi.nlm.nih.gov]
- 10. CAIPIRINHA-Dixon-TWIST (CDT)-volume-interpolated breath-hold examination (VIBE) for dynamic liver imaging: comparison of gadoterate meglumine, gadobutrol and gadoxetic acid PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gadoxetic Acid Enhanced T1 Weighted MR Cholangiography in Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Super delayed phase imaging in gadoxetic acid-enhanced MRI: investigating factors contributing to improved liver contrast - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Dynamic and Liver-Specific Gadoxetic Acid Contrast-Enhanced MRI versus Apparent Diffusion Coefficients - PMC [pmc.ncbi.nlm.nih.gov]

### Methodological & Application





- 14. Fat-separated T1 mapping for liver function analysis on gadoxetic acid-enhanced MR imaging: 2D two-point Dixon Look-Locker inversion recovery sequence for differentiation of Child-Pugh class B/C from Child-Pugh class A/chronic liver disease PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ability of dynamic gadoxetic acid—enhanced magnetic resonance imaging combined with water-specific T1 mapping to reflect inflammation in a rat model of early-stage nonalcoholic steatohepatitis Wan Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 16. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 17. Patterns of enhancement in the hepatobiliary phase of gadoxetic acid-enhanced MRI PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fat-separated T1 mapping for liver function analysis on gadoxetic acid-enhanced MR imaging: 2D two-point Dixon Look-Locker inversion recovery sequence for differentiation of Child-Pugh class B/C from Child-Pugh class A/chronic liver disease Hwang Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 19. Radiomic analysis using T1 mapping in gadoxetic acid disodium-enhanced MRI for liver function assessment PMC [pmc.ncbi.nlm.nih.gov]
- 20. Value of T1 mapping on gadoxetic acid-enhanced MRI for microvascular invasion of hepatocellular carcinoma: a retrospective study PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for T1-Weighted Imaging with Gadoxetic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1262754#t1-weighted-imaging-sequences-for-gadoxetic-acid]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com